Cas no 65414-83-7 (Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-, (bS)-)

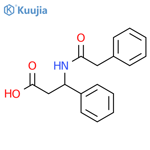

![Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-, (bS)- structure](https://ja.kuujia.com/scimg/cas/65414-83-7x500.png)

Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-, (bS)- 化学的及び物理的性質

名前と識別子

-

- Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-, (bS)-

- (3S)-3-phenyl-3-[(2-phenylacetyl)amino]propanoic acid

- (S)-N-PHENYLACETYL-BETA-PHENYLALANINE

- (S)-3-phenyl-3-(2-phenylacetamido)propanoic acid

- (S)-3-PHENYL-3-PHENYLACETYLAMINO-PROPIONIC ACID

- DTXSID30355898

- 65414-83-7

-

- インチ: InChI=1S/C17H17NO3/c19-16(11-13-7-3-1-4-8-13)18-15(12-17(20)21)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m0/s1

- InChIKey: URKWJOAJRKPEFW-HNNXBMFYSA-N

- ほほえんだ: C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 283.12100

- どういたいしつりょう: 283.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 344

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- PSA: 66.40000

- LogP: 2.95220

Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-, (bS)- セキュリティ情報

Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-, (bS)- 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-, (bS)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019124620-5g |

(S)-N-Phenylacetyl-beta-phenylalanine |

65414-83-7 | 97% | 5g |

$1321.92 | 2023-09-01 |

Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-, (bS)- 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

2.1 Reagents: Sodium bicarbonate Solvents: Water

ごうせいかいろ 3

ごうせいかいろ 4

2.1 Catalysts: Penicillin amidase (immobilized on Eupergit) Solvents: Ethanol , Water

ごうせいかいろ 5

2.1 Reagents: Triethylamine Solvents: Acetone , Water

3.1 Catalysts: Penicillin amidase (immobilized on Eupergit) Solvents: Ethanol , Water

Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-, (bS)- Raw materials

- propanedioic acid

- DL-β-Phenylalanine

- 3-(3-Aminophenyl)propanoic acid

- Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-

- Benzaldehyde

Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-, (bS)- Preparation Products

Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-, (bS)- 関連文献

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-, (bS)-に関する追加情報

Benzenepropanoic Acid, B-[(2-Phenylacetyl)Amino]-, (B-S)-: A Comprehensive Overview

Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-, (bS)-, also known by its CAS registry number 65414-83-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of amino acids, specifically a substituted phenylalanine derivative. Its structure consists of a benzenepropanoic acid backbone with a substituted amino group, making it a unique molecule with potential applications in drug design and development.

The molecular formula of this compound is C19H21NO3, and its molecular weight is 315.37 g/mol. The compound is characterized by its chiral center at the beta-carbon, which is denoted by the "(bS)" designation in its name. This stereochemistry plays a crucial role in determining its biological activity and pharmacokinetic properties. Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing the need for precise control over chiral centers to optimize therapeutic efficacy and minimize adverse effects.

One of the most notable aspects of Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-, (bS)- is its potential as a building block for more complex molecules. Researchers have explored its use in synthesizing bioactive compounds with anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant inhibitory activity against certain enzymes involved in inflammatory pathways. This finding underscores its potential as a lead compound for developing novel therapeutic agents.

In addition to its role in drug discovery, this compound has also been investigated for its ability to act as a chiral catalyst in asymmetric synthesis. The presence of the (bS) configuration makes it an ideal candidate for enantioselective reactions, which are critical in the production of enantiomerically pure compounds. Recent advancements in catalytic asymmetric synthesis have further enhanced the utility of this compound, enabling the efficient production of complex chiral molecules with high enantiomeric excess.

The synthesis of Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-, (bS)- involves a multi-step process that typically begins with the preparation of the corresponding amino alcohol intermediate. This intermediate undergoes various transformations, including acylation and oxidation steps, to yield the final product. Researchers have optimized these steps to improve yield and purity, ensuring that the compound can be produced on a larger scale for both academic and industrial applications.

From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided valuable insights into its structural integrity and stability under various conditions. For example, Fourier-transform infrared spectroscopy (FTIR) has been used to confirm the presence of key functional groups, while X-ray crystallography has revealed detailed information about its three-dimensional structure.

In terms of biological activity, recent research has focused on evaluating its effects on cellular models. Studies conducted in vitro have shown that this compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, preliminary animal studies have indicated that it may possess anti-inflammatory properties without causing significant toxicity to healthy cells.

The development of novel drug delivery systems has also been influenced by this compound's unique properties. Researchers have explored its use as a component in lipid-based nanoparticles and polymeric micelles, which are designed to enhance drug solubility and bioavailability. These nanocarriers have shown promising results in delivering hydrophobic drugs across biological barriers such as the blood-brain barrier.

In conclusion, Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-, (bS)-, with CAS number 65414-83-7 stands out as a versatile molecule with diverse applications in organic chemistry and pharmacology. Its chiral nature and structural flexibility make it an invaluable tool for developing new therapeutic agents and advanced drug delivery systems. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in both academic and industrial settings.

65414-83-7 (Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-, (bS)-) 関連製品

- 1280785-03-6(N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide)

- 2680836-00-2(3-(Methoxymethyl)-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)

- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)

- 924909-17-1(4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine)

- 1267870-46-1((1-((Tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine)

- 1170494-16-2(N-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-4-methoxybenzamide)

- 1522027-61-7(1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}methanamine)

- 2138201-28-0(1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-4-yl)propane-1,3-dione)

- 1427397-80-5(Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate)

- 90084-48-3(1,4-Piperazinedicarboxaldehyde,2,3-dihydroxy-)